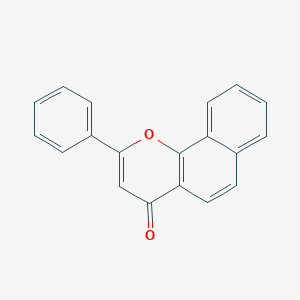

α-Naftoflavona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La alfa-naftoflavona tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios que involucran la química y la síntesis de flavonoides.

Industria: Se utiliza en el desarrollo de nuevas entidades químicas y como compuesto de referencia en diversas técnicas analíticas.

Mecanismo De Acción

La alfa-naftoflavona ejerce sus efectos principalmente inhibiendo la actividad de la enzima aromatasa, que es responsable de convertir la testosterona en estrógeno . También actúa como antagonista del receptor de hidrocarburos arilo (AhR), formando un complejo inactivo con el receptor . Además, la alfa-naftoflavona inhibe las enzimas del citocromo P450, particularmente CYP1A2, uniéndose a la enzima e impidiendo su actividad .

Análisis Bioquímico

Biochemical Properties

Alpha-Naphthoflavone functions as an inhibitor of aromatase, cytochrome P-450 in the liver, and dioxin receptors . It induces vasorelaxation through induction of extracellular calcium .

Cellular Effects

Alpha-Naphthoflavone has been shown to cause abnormal testicular development in young chickens . This suggests that it can have significant effects on various types of cells and cellular processes.

Molecular Mechanism

The molecular mechanism of action of Alpha-Naphthoflavone involves its role as an inhibitor of the enzyme aromatase . This enzyme is responsible for converting testosterone to estrogen. By inhibiting this enzyme, Alpha-Naphthoflavone can influence gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of Alpha-Naphthoflavone on animal models vary with dosage. For instance, it has been shown to cause abnormal testicular development in young chickens

Metabolic Pathways

Alpha-Naphthoflavone is involved in the inhibition of the enzyme aromatase, which is part of the metabolic pathway that converts testosterone to estrogen . It also inhibits cytochrome P-450 in the liver .

Métodos De Preparación

La alfa-naftoflavona se puede sintetizar a partir de 2-naftol y cinamaldehído . La reacción implica la condensación de estos dos compuestos bajo condiciones específicas para formar el producto deseado. Los métodos de producción industrial para la alfa-naftoflavona no están ampliamente documentados, pero la ruta sintética generalmente implica técnicas estándar de síntesis orgánica.

Análisis De Reacciones Químicas

La alfa-naftoflavona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser catalizada por varios agentes oxidantes, lo que lleva a la formación de diferentes productos oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores, lo que resulta en la formación de derivados reducidos.

Sustitución: La alfa-naftoflavona puede sufrir reacciones de sustitución en las que uno o más átomos en la molécula son reemplazados por otros átomos o grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

La alfa-naftoflavona es similar a otros derivados de la flavona, como la beta-naftoflavona y la 5,6-benzoflavona . Es única en su potente inhibición de la aromatasa y su doble función como antagonista del AhR e inhibidor del citocromo P450. Otros compuestos similares incluyen:

Actividad Biológica

Alpha-naphthoflavone (αNF) is a synthetic flavonoid recognized for its biological activities, particularly its role as a modulator of the aryl hydrocarbon receptor (AhR). This compound has garnered attention in pharmacology and toxicology due to its effects on various cellular processes, including apoptosis, oxidative stress, and enzyme inhibition.

1. Apoptosis Induction:

Research has demonstrated that αNF induces apoptosis in various cell types through multiple pathways. A study focusing on HT22 mouse hippocampal neuronal cells found that αNF activates caspases (specifically caspase-12 and -3) and increases the expression of endoplasmic reticulum (ER) stress-associated proteins like C/EBP homologous protein (CHOP). The inhibition of ER stress via salubrinal or CHOP siRNA transfection significantly reduced αNF-induced cell death, indicating that ER stress is a critical mediator in αNF's apoptotic effects .

2. Reactive Oxygen Species (ROS) Generation:

αNF has been shown to induce the accumulation of ROS, which contributes to its cytotoxic effects. The antioxidant N-acetylcysteine was able to mitigate the phosphorylation of MAPKs and CHOP expression induced by αNF, suggesting that ROS play a pivotal role in its mechanism of action .

3. MAPK Pathway Activation:

The compound activates mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK. Inhibition of these kinases resulted in decreased CHOP expression and cell death, further supporting the involvement of MAPK signaling in αNF's biological activity .

4. Cytochrome P450 Inhibition:

αNF is recognized as a competitive inhibitor of cytochrome P450 enzymes CYP1A1, CYP1A2, and CYP1B1. This inhibition can affect the metabolism of various drugs and procarcinogens, making αNF relevant in studies concerning drug interactions and cancer prevention strategies .

Table 1: Summary of Biological Activities of Alpha-Naphthoflavone

Pharmacological Implications

The biological activities of αNF suggest potential therapeutic applications:

- Cancer Therapy: Due to its ability to induce apoptosis and inhibit cytochrome P450 enzymes involved in drug metabolism, αNF may serve as an adjunct in cancer therapies by enhancing the efficacy of chemotherapeutic agents while reducing their side effects.

- Antimicrobial Agent: Recent studies have explored αNF derivatives as potential inhibitors against bacterial strains such as Enterococcus faecalis, indicating a possible role in developing new antimicrobial therapies .

Propiedades

IUPAC Name |

2-phenylbenzo[h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMMPHCGEFXGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040650 | |

| Record name | alpha-Naphthoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Naphthoflavone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

604-59-1 | |

| Record name | α-Naphthoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Naphthoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Naphthoflavone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07453 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7,8-Benzoflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Naphtho[1,2-b]pyran-4-one, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Naphthoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbenzo[h]chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,8-BENZOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FML65D8PY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.